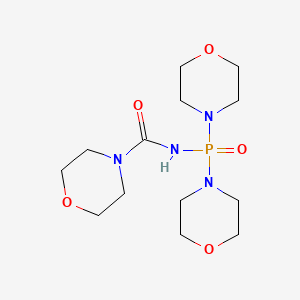
n-(Dimorpholin-4-ylphosphoryl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It is also known by its CAS number: 16077-71-7.
- The compound’s structure consists of a morpholine ring with a phosphoryl group attached to one of the nitrogen atoms and a carboxamide group attached to the other nitrogen atom.
N-(Dimorpholin-4-ylphosphoryl)morpholine-4-carboxamide: is a chemical compound with the molecular formula C13H25N4O5P and a molecular weight of 348.335 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of morpholine with phosphorus oxychloride (POCl) to form the phosphorylated intermediate. Subsequent treatment with an appropriate carboxylic acid derivative yields the final product.
Reaction Conditions: These reactions typically occur under anhydrous conditions and may require specific solvents and catalysts.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding phosphorylated morpholines.
Biology and Medicine: Investigations explore its potential as a bioactive compound, including its effects on cellular processes and potential therapeutic applications.
Industry: The compound may find applications in materials science, catalysis, or drug development.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
Molecular Targets: It likely interacts with specific enzymes, receptors, or cellular pathways due to its unique structure.
Pathways Involved: Further studies are needed to elucidate the specific pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of a phosphoryl group, morpholine ring, and carboxamide functionality distinguishes it from other compounds.
Similar Compounds: While I don’t have a specific list, related compounds might include other phosphorylated morpholines or carboxamides.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of morpholine with phosphorus oxychloride (POCl) to form the phosphorylated intermediate. Subsequent treatment with an appropriate carboxylic acid derivative yields the final product.
Reaction Conditions: These reactions typically occur under anhydrous conditions and may require specific solvents and catalysts.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding phosphorylated morpholines.
Biology and Medicine: Investigations explore its potential as a bioactive compound, including its effects on cellular processes and potential therapeutic applications.
Industry: The compound may find applications in materials science, catalysis, or drug development.
Mécanisme D'action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
Molecular Targets: It likely interacts with specific enzymes, receptors, or cellular pathways due to its unique structure.
Pathways Involved: Further studies are needed to elucidate the specific pathways affected.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a phosphoryl group, morpholine ring, and carboxamide functionality distinguishes it from other compounds.
Similar Compounds: While I don’t have a specific list, related compounds might include other phosphorylated morpholines or carboxamides.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Propriétés
Numéro CAS |
16077-71-7 |
|---|---|
Formule moléculaire |
C13H25N4O5P |
Poids moléculaire |
348.34 g/mol |
Nom IUPAC |
N-dimorpholin-4-ylphosphorylmorpholine-4-carboxamide |
InChI |
InChI=1S/C13H25N4O5P/c18-13(15-1-7-20-8-2-15)14-23(19,16-3-9-21-10-4-16)17-5-11-22-12-6-17/h1-12H2,(H,14,18,19) |
Clé InChI |
YROGECGUHFZPBW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)NP(=O)(N2CCOCC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12136372.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136377.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136393.png)
![Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12136406.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)
![ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12136416.png)

![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)
![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)
![ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B12136461.png)
![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136469.png)

![3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)
